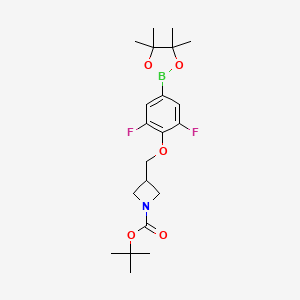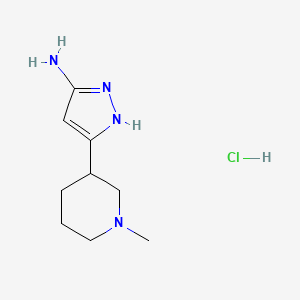
3-Amino-5-(1-methyl-3-piperidyl)pyrazole Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD32876676 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
準備方法
The synthesis of MFCD32876676 involves several steps, each requiring specific reagents and conditions. The synthetic routes typically include:
Initial Formation: The compound is initially formed through a reaction between specific organic precursors under controlled conditions. This step often involves the use of catalysts to facilitate the reaction.
Purification: After the initial formation, the compound undergoes purification processes such as recrystallization or chromatography to remove impurities.
Industrial Production: On an industrial scale, the production of MFCD32876676 involves large reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency.
化学反応の分析
MFCD32876676 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms.
科学的研究の応用
MFCD32876676 has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a reagent in various organic synthesis reactions. Its stability and reactivity make it a valuable tool for creating complex molecules.
Biology: In biological research, MFCD32876676 is used to study cellular processes and molecular interactions. It can act as a probe or marker in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in drug development. Its unique properties allow it to interact with specific biological targets, making it a candidate for new medications.
Industry: In industrial applications, MFCD32876676 is used in the production of specialty chemicals and materials. Its reactivity and stability are advantageous in manufacturing processes.
作用機序
The mechanism of action of MFCD32876676 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved in its action are complex and depend on the specific context in which it is used. For example, in a biological system, it may inhibit or activate certain enzymes, leading to changes in cellular function.
類似化合物との比較
MFCD32876676 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as MFCD32876675 and MFCD32876677 share structural similarities with MFCD32876676. differences in functional groups and molecular configuration result in distinct properties and reactivity.
Uniqueness: What sets MFCD32876676 apart is its specific combination of stability and reactivity. This makes it particularly useful in applications where both properties are required, such as in drug development and industrial processes.
特性
分子式 |
C9H17ClN4 |
|---|---|
分子量 |
216.71 g/mol |
IUPAC名 |
5-(1-methylpiperidin-3-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H16N4.ClH/c1-13-4-2-3-7(6-13)8-5-9(10)12-11-8;/h5,7H,2-4,6H2,1H3,(H3,10,11,12);1H |
InChIキー |
WPERCBKSOAQANY-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC(C1)C2=CC(=NN2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


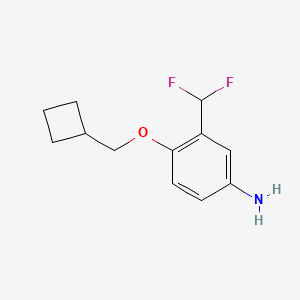
![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate](/img/structure/B13714585.png)
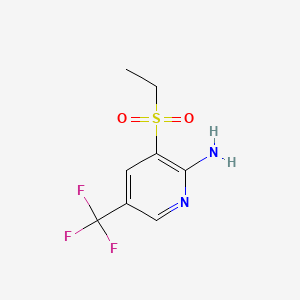


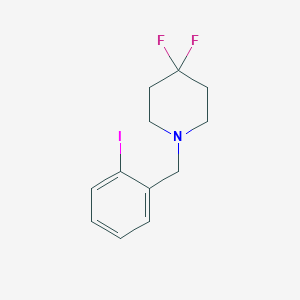
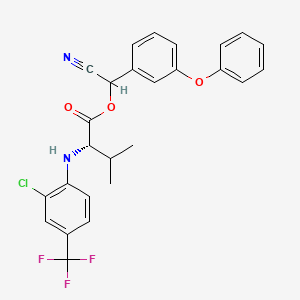
![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)
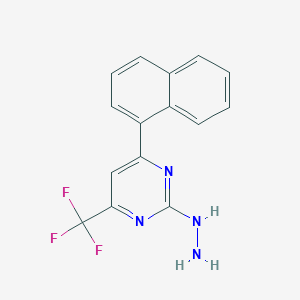
![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)
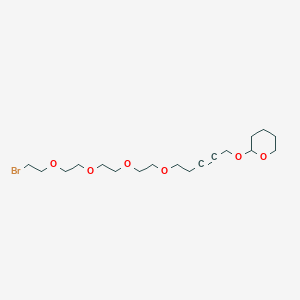
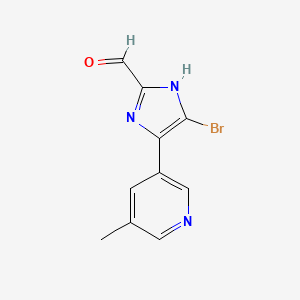
![O-[(6-Methyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13714670.png)
